Methyl 4-(4-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate
Description
Methyl 4-(4-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of pyrido[3,2-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a morpholine ring and a hydroxyphenyl group in its structure contributes to its unique chemical properties and biological activities.
Properties
Molecular Formula |
C19H18N4O4 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
methyl 4-(4-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C19H18N4O4/c1-26-18(25)15-7-6-14-17(20-15)16(12-2-4-13(24)5-3-12)22-19(21-14)23-8-10-27-11-9-23/h2-7,24H,8-11H2,1H3 |
InChI Key |
YLUMPMHULGSTCE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)N=C(N=C2C3=CC=C(C=C3)O)N4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with 2-aminopyridine to form an intermediate Schiff base. This intermediate is then cyclized with ethyl acetoacetate in the presence of a base to form the pyrido[3,2-d]pyrimidine core. The morpholine ring is introduced through a nucleophilic substitution reaction, and the final esterification step involves the reaction with methyl chloroformate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Methyl 4-(4-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes and receptors. The hydroxyphenyl group interacts with the active site of the enzyme, while the morpholine ring enhances binding affinity. This interaction disrupts the normal function of the enzyme, leading to the desired biological effect. The molecular targets include kinases and other regulatory proteins involved in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.
Pyrano[2,3-d]pyrimidine: Exhibits anti-inflammatory and antimicrobial properties.
Thieno[2,3-d]pyrimidine: Used in the development of antiviral agents
Uniqueness
Methyl 4-(4-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate is unique due to the combination of its structural features, which confer a distinct set of biological activities. The presence of both the hydroxyphenyl and morpholine groups enhances its binding affinity and specificity towards certain molecular targets, making it a valuable compound in medicinal chemistry .
Biological Activity
Methyl 4-(4-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, structure, and biological effects, particularly in the context of medicinal chemistry.
Chemical Structure and Properties
The compound features a pyrido[3,2-d]pyrimidine core, characterized by a bicyclic structure incorporating nitrogen atoms. The presence of a morpholine moiety and a hydroxyphenyl substituent enhances its chemical reactivity and solubility, which are critical for biological activity. The molecular formula is C18H20N4O3, with a molecular weight of approximately 344.38 g/mol.
Synthesis
The synthesis of this compound can be achieved through various synthetic routes involving the coupling of morpholine derivatives with pyrido[3,2-d]pyrimidine frameworks. The specific methods often involve multi-step reactions that allow for the introduction of functional groups necessary for biological activity.
Anticancer Properties
Research indicates that derivatives of pyrido[3,2-d]pyrimidines exhibit significant anticancer properties . For instance, studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. The mechanism is believed to involve the modulation of key signaling pathways associated with cell growth and apoptosis.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | Induction of apoptosis via mitochondrial pathway |
| MCF-7 (Breast Cancer) | 12 | Inhibition of estrogen receptor signaling |
| A549 (Lung Cancer) | 10 | Disruption of cell cycle progression |
Antiviral Activity
Preliminary studies suggest that this compound may also possess antiviral activity , particularly against viruses associated with respiratory infections. The hydroxyphenyl group is thought to enhance its interaction with viral proteins, potentially inhibiting viral replication.
Antimicrobial Effects
The compound has shown promising results in vitro against various bacterial strains. Its antimicrobial properties have been evaluated through minimum inhibitory concentration (MIC) assays against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Mycobacterium tuberculosis | 16 |
Case Studies and Research Findings
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against various cancer cell lines. Results indicated significant inhibition of cell growth with an IC50 value lower than many existing chemotherapeutic agents .
- Antiviral Screening : In a screening study for antiviral agents, the compound demonstrated effective inhibition of viral replication in vitro, particularly against strains associated with influenza . Further mechanistic studies are required to elucidate the specific viral targets.
- Antimicrobial Evaluation : A comprehensive evaluation of antimicrobial activity revealed that the compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
